molecular formula C14H24N2O5 B6181848 rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate CAS No. 2613299-62-8

rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate

Cat. No. B6181848
CAS RN: 2613299-62-8
M. Wt: 300.4
InChI Key:
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Description

The compound is a derivative of octahydropyrrolo[3,4-b][1,4]oxazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate involves the formation of the pyrrolo[3,4-b][1,4]oxazine ring system through a cyclization reaction. The tert-butyl and ethyl groups are introduced through alkylation reactions. The carboxylate groups are introduced through esterification reactions. The synthesis pathway involves a total of 8 steps.", "Starting Materials": [ "3-ethyl-2,5-dioxopiperazine", "tert-butyl bromoacetate", "sodium hydride", "ethyl iodide", "3-amino-1-propanol", "triethylamine", "diethyl malonate", "acetic anhydride", "sodium methoxide", "acetic acid", "hydrochloric acid", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "hexanes" ], "Reaction": [ "Step 1: Alkylation of 3-ethyl-2,5-dioxopiperazine with tert-butyl bromoacetate using sodium hydride as a base to form tert-butyl 3-ethyl-2,5-dioxopiperazine-1-carboxylate.", "Step 2: Alkylation of tert-butyl 3-ethyl-2,5-dioxopiperazine-1-carboxylate with ethyl iodide using sodium hydride as a base to form rac-6-tert-butyl 3-ethyl-2,5-dioxopiperazine-1-carboxylate.", "Step 3: Cyclization of rac-6-tert-butyl 3-ethyl-2,5-dioxopiperazine-1-carboxylate with 3-amino-1-propanol in the presence of triethylamine to form rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3-carboxylate.", "Step 4: Esterification of rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3-carboxylate with diethyl malonate in the presence of acetic anhydride and triethylamine to form rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate.", "Step 5: Hydrolysis of rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate with hydrochloric acid to form rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylic acid.", "Step 6: Neutralization of rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylic acid with sodium bicarbonate to form the corresponding sodium salt.", "Step 7: Extraction of the sodium salt with ethyl acetate.", "Step 8: Purification of the crude product by recrystallization from hexanes to obtain rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate as a white solid." ] }

CAS RN

2613299-62-8

Molecular Formula

C14H24N2O5

Molecular Weight

300.4

Purity

95

Origin of Product

United States

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